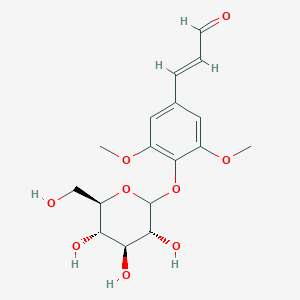

Sinapaldéhyde glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sinapaldehyde glucoside is a compound of interest due to its involvement in various biological processes and potential applications in pigment synthesis. It is derived from sinapaldehyde, a compound known for its role in plant metabolism and lignin synthesis.

Synthesis Analysis

The synthesis of sinapaldehyde glucoside and related compounds involves complex biochemical pathways. For example, glucosyltransferases play a crucial role in the metabolism of sinapic acid, leading to the formation of sinapoyl esters and lignin synthesis in plants (Lim et al., 2001). Another study highlights the isolation of a cDNA encoding UDP-glucose:sinapate glucosyltransferase (SGT), which catalyzes the formation of 1-O-sinapoylglucose, a precursor for sinapaldehyde glucoside synthesis (Milkowski et al., 2000).

Molecular Structure Analysis

The molecular structure of sinapaldehyde glucoside and similar compounds has been characterized by various spectroscopic techniques. A study on a new pigment derived from methylpyranomalvidin-3-glucoside and sinapaldehyde revealed insights into its structure and formation mechanism (Oliveira et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving sinapaldehyde glucoside are intricate, involving multiple equilibria and deprotonation reactions. The study by Oliveira et al. (2011) provided detailed insights into these processes, highlighting the compound's stability across different pH values.

Physical Properties Analysis

The physical properties of sinapaldehyde glucoside and related compounds, such as sinapoyl esters and glucosides, are influenced by their molecular structure and environmental conditions. However, specific studies focusing on the physical properties of sinapaldehyde glucoside were not identified in the search results.

Chemical Properties Analysis

The chemical properties of sinapaldehyde glucoside, including its reactivity and stability, can be inferred from studies on similar compounds. For example, the synthesis and characterization of glucopyranosyl sinapate from canola meal provide insights into the compound's solubility and potential applications (Amarowicz & Shahidi, 1994).

Applications De Recherche Scientifique

Activités antioxydantes

Le sinapaldéhyde glucoside s'est avéré avoir de puissantes activités antioxydantes in vitro {svg_1}. Dans une étude, il a été constaté qu'il présentait de fortes activités de piégeage des radicaux libres contre les tests DPPH et ABTS {svg_2}. Cela suggère que le this compound pourrait être utilisé dans le développement de compléments ou de médicaments antioxydants.

Activités inhibitrices de l'α-glucosidase

Le this compound s'est avéré avoir une forte activité inhibitrice de l'α-glucosidase {svg_3}. La valeur IC50 du this compound a été trouvée à 43,76 ± 2,03 μM, ce qui était bien inférieur à celui de l'acarbose (IC50 273,12 ± 11,84 μM) {svg_4}. Cela suggère que le this compound a le potentiel pour le développement de médicaments hypoglycémiques.

Rôle en tant que métabolite végétal

Le this compound est un métabolite végétal et a été trouvé dans l'écorce d'Ilex rotunda {svg_5}. En tant que métabolite végétal, il joue un rôle dans les réactions métaboliques de la plante {svg_6}.

Synthèse enzymatique

Le this compound, en tant que composé glycosylé, peut être produit par synthèse enzymatique {svg_7}. La synthèse enzymatique convertit les substrats en produits en utilisant des enzymes comme catalyseurs {svg_8}. Ce procédé a des applications dans les industries biomédicales et alimentaires {svg_9}.

Safety and Hazards

When handling Sinapaldehyde glucoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mécanisme D'action

Target of Action

Sinapaldehyde glucoside is a phenolic compound that can be isolated from the bark of Phellodendron amurense It’s known that sinapaldehyde, a derivative of cinnamaldehyde, is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin .

Mode of Action

It’s known that sinapaldehyde is reduced to sinapyl alcohol by the action of dehydrogenase enzymes

Biochemical Pathways

Sinapaldehyde glucoside is likely involved in the phenylpropanoid pathway, given that sinapaldehyde is an intermediate in the formation of sinapyl alcohol . In sweetgum (Liquidambar styraciflua), sinapaldehyde arises in two steps from coniferyl aldehyde beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase .

Pharmacokinetics

It’s known that sinapaldehyde showed a -59kcal/mol binding affinity against MCM7 protein . This suggests that sinapaldehyde glucoside might have similar properties, but more research is needed to confirm this.

Result of Action

It’s known that sinapaldehyde has anti-inflammatory effects via suppression of ros and no by cox-2 inhibition . This suggests that sinapaldehyde glucoside might have similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can influence the action of sinapaldehyde glucoside. For instance, the process of anthocyanin formation, which sinapaldehyde glucoside might be involved in, can be influenced by many factors such as the transcription factors involved in the anthocyanin synthase expression, corresponding regulatory genes, physicochemical factors (temperature, light, minerals) and biological factors such as hormones .

Propriétés

IUPAC Name |

(E)-3-[3,5-dimethoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-7,12-15,17,19-22H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTCTPHTVUEGCL-RBKUQZRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the known natural sources of sinapaldehyde glucoside?

A1: Sinapaldehyde glucoside has been identified in several plant species, indicating its potential role in plant defense mechanisms. Research highlights its presence in:

- Ilex rotunda Thunb. (Iron Holly): Sinapaldehyde glucoside was isolated from the bark of this plant, along with other glycosides. [, , ]

- Eleutherococcus senticosus (Siberian Ginseng): This plant, known for its adaptogenic properties, also contains sinapaldehyde glucoside. []

- Annona reticulata L. (Custard Apple): This tropical fruit tree's seeds were found to contain sinapaldehyde glucoside. []

- Fraxinus chinensis Roxb. (Chinese Ash): This tree species' bark yielded sinapaldehyde glucoside as one of its constituents. []

- Phellodendron chinense (Amur Cork Tree): This tree's bark is another source of sinapaldehyde glucoside. []

Q2: Has sinapaldehyde glucoside been found in other parts of the plant besides the bark and seeds?

A2: While the provided research primarily focuses on the isolation of sinapaldehyde glucoside from bark and seeds, further investigation is needed to determine its presence and concentration in other plant parts, such as leaves, fruits, or roots.

Q3: What is unique about the sinapaldehyde glucoside isolated from Ilex rotunda?

A3: Research on Ilex rotunda led to the discovery of ilexrotunin, a dimeric form of sinapaldehyde glucoside. This unique structure distinguishes it from the monomeric form found in other plant species. []

Q4: What analytical techniques are commonly used to identify and characterize sinapaldehyde glucoside?

A4: Scientists rely on a combination of advanced techniques to confirm the identity and purity of sinapaldehyde glucoside:

- High-speed counter-current chromatography (HSCCC): This technique is effective in separating and purifying sinapaldehyde glucoside from complex plant extracts. []

- Spectroscopic Analyses: Researchers utilize various spectroscopic methods to elucidate the structure of sinapaldehyde glucoside. These methods include:

- Nuclear Magnetic Resonance (NMR): Provides detailed information about the compound's carbon and hydrogen framework, revealing its structural arrangement. [, ]

- Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by analyzing its interactions with infrared light. []

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing valuable insights into the compound's structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

aMino]-, phenylMethyl](/img/no-structure.png)